molecular formula C11H19NO3 B1396854 Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate CAS No. 1272656-90-2

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1396854
CAS No.: 1272656-90-2
M. Wt: 213.27 g/mol
InChI Key: QXZSSQNYUNNRJG-UHFFFAOYSA-N
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Description

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate (CAS: 1272656-90-2) is a spirocyclic compound with a molecular formula of C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained α-proline analogs, which are valuable in drug discovery for their enhanced rigidity and bioavailability. The compound is typically stored at -80°C for long-term stability and requires dissolution in DMSO with heating (37°C) and sonication for solubility optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is followed by a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Modifications
This compound C₁₁H₁₉NO₃ 213.27 Ethyl ester, spirocyclic Ethyl ester at position 2
Mthis compound HCl C₁₁H₂₀ClNO₂ 241.74 Methyl ester, hydrochloride salt Methyl ester; HCl salt enhances crystallinity
8-Oxa-1-azaspiro[4.5]decane-2-carboxylic acid HCl C₉H₁₄ClNO₃ 219.67 Carboxylic acid, hydrochloride Free carboxylic acid; higher polarity
tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₂N₂O₃ 254.33 tert-Butyl ester, diazaspiro Additional nitrogen atom; Boc-protected
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate C₁₂H₁₉NO₄ 241.29 Ethyl ester, oxo group, stereocenter 2S-methyl and 3-oxo modifications

Physical Properties

  • Melting Points: Carboxylic acid hydrochloride (8f): 181–184°C . Methyl ester hydrochloride (9f): Not reported, but expected to be lower due to esterification.
  • Solubility: Ethyl ester: Requires DMSO and heat for solubility . Carboxylic acid hydrochloride: Likely soluble in polar solvents (e.g., water, methanol) due to ionic character .
  • Thermal Stability :
    • tert-Butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has a predicted boiling point of 424.9±38.0°C , indicating high thermal stability .

Biological Activity

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which includes both nitrogen and oxygen atoms. This compound has garnered attention within medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and biomedicine.

  • Molecular Formula: C11_{11}H19_{19}NO3_3
  • Molecular Weight: 213.27 g/mol
  • CAS Number: 1272656-90-2

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Notably, it can be synthesized through the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization steps to form the spiro compound .

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the vanin-1 enzyme, which is implicated in metabolic processes and inflammation .

Pharmacokinetics and Protein Binding

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the compound interacts with proteins, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics . The binding affinity to plasma proteins can significantly affect its bioavailability and efficacy.

Biological Assays and Case Studies

Recent studies have explored the biological effects of this compound through various in vitro assays:

  • Antimicrobial Activity:
    • The compound has shown promising activity against several bacterial strains, including multidrug-resistant strains. For example, it was evaluated for its inhibitory effects on bacterial topoisomerases, demonstrating significant antibacterial properties .
  • Enzyme Inhibition:
    • Inhibition studies have revealed that this compound can effectively inhibit enzymes involved in critical metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .
  • Toxicity Studies:
    • Preliminary toxicity assessments indicate that the compound may have a favorable safety profile, although detailed toxicological studies are necessary to confirm these findings .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure TypeNotable Features
Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decaneSpirocyclicHigher molecular weight; different ester
Ethyl 2-Oxo-1-Azaspiro[4.5]DecaneSpirocyclicLacks oxygen in the ring; different reactivity
Ethyl 8-Oxa-spiro[4.5]DecaneSpirocyclicSimilar ring structure; varied substituents

This table highlights how variations in structure can lead to differences in biological activity and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate, and how do reaction conditions affect yields?

  • Methodology : The compound is typically synthesized via multistep protocols involving spirocyclization and functional group transformations. For example, tert-butyl-protected intermediates (e.g., tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) are hydrolyzed under acidic conditions (e.g., 35% HCl reflux for 16 hours) to yield carboxylic acid derivatives, which are further esterified . Yield optimization requires precise control of stoichiometry (e.g., Boc₂O for protection) and solvent systems (e.g., dioxane/water mixtures) .
  • Data Note : A 38% yield was reported for the Boc-protected intermediate after chromatographic purification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if dust formation occurs .
  • Spill Management : Avoid aerosolization; collect spills using non-sparking tools and dispose via licensed waste services .
  • Fire Hazards : Use water fog, alcohol-resistant foam, or CO₂ extinguishers. Toxic gases (e.g., CO, NOₓ) may form during combustion .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : Key signals include δ 4.25–4.00 ppm (m, 1H, spirocyclic CH), 3.87–3.56 ppm (m, 5H, ether and ester protons), and 1.61–1.38 ppm (m, 11H, tert-butyl and aliphatic protons) .
  • LCMS : A [M–H]⁻ peak at m/z 284.2 confirms the molecular ion .
  • Elemental Analysis : Discrepancies ≤0.2% between calculated and observed C/H/N ratios validate purity .

Advanced Research Questions

Q. How can enantiomeric excess be improved in asymmetric syntheses of this spirocyclic compound?

  • Methodology :

  • Chiral Catalysts : Use phosphine-based catalysts (e.g., for cycloisomerization) to achieve >85% enantiomeric excess (ee), as demonstrated in related spirocyclic pyrrolidones .
  • HPLC Optimization : Chiral IC columns with heptane/2-propanol (90:10) eluent resolve enantiomers (e.g., retention times: 5.7 min for minor, 6.5 min for major) .
    • Data Note : Enantiomeric ratios should be validated via polarimetry or X-ray crystallography to resolve ambiguities in overlapping NMR signals .

Q. How can conflicting spectral data from different studies be reconciled?

  • Methodology :

  • Solvent Effects : Compare NMR shifts in CDCl₃ vs. DMSO-d₆; e.g., carbonyl proton exchange in CDCl₃ may obscure signals .
  • Impurity Profiling : Use LCMS to detect byproducts (e.g., tert-butyl degradation products) that may skew integration .
  • Cross-Validation : Replicate synthetic steps using literature protocols (e.g., 16-hour reflux in HCl) to isolate discrepancies caused by reaction time or temperature .

Q. What strategies mitigate low yields during Boc-protection or esterification steps?

  • Methodology :

  • Activation Reagents : Replace Boc₂O with DMAP (dimethylaminopyridine) to enhance nucleophilic acylation efficiency .
  • Solvent Optimization : Use THF instead of dioxane for better solubility of intermediates, reducing side reactions .
  • Quenching Protocols : Acidify aqueous layers with NaHSO₄ (not HCl) to minimize ester hydrolysis during workup .

Q. How can ecological risks be assessed despite limited ecotoxicity data?

  • Methodology :

  • Read-Across Models : Compare with structurally similar spirocyclic amines (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) to estimate biodegradability and bioaccumulation .
  • QSAR Tools : Use EPI Suite to predict log Kow (estimated 1.8–2.5) and prioritize testing for aquatic toxicity .

Q. Key Recommendations

  • Safety : Prioritize fume hood use for reactions releasing HCl or CO .
  • Synthesis : Optimize Boc-protection with DMAP to reduce reaction time .
  • Characterization : Validate enantiopurity via chiral HPLC and X-ray diffraction .

Properties

IUPAC Name

ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-3-4-11(12-9)5-7-14-8-6-11/h9,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZSSQNYUNNRJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(N1)CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate (165) (1.47 g, 3.7 mmol) in anhydrous acetonitrile (25 mL) was added potassium carbonate (0.76 g, 5.5 mmol), 18-crown-6 (0.2 g, 0.7 mmol) and thiophenol (0.6 mL. 5.5 mmol) and the reaction stirred at room temperature for 18 h. The reaction was concentrated in vacuo and the residue dissolved in 0.1 N HCl. The aqueous layer was extracted twice with EtOAc and the organic layer was discarded. The aqueous layer was treated with solid potassium carbonate until the solution gave blue pH paper. It was extracted with 15% isopropanol/dichloromethane (3×) and the organic layer dried over sodium sulfate and concentrated in vacuo to afford the title compound as a clear oil (0.71 g, 90% yield).
Name
ethyl 1-[(4-nitrophenyl)sulfonyl]-8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate
Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate

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